molecular formula C14H17N3O5S B5056231 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide

5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide

Cat. No. B5056231
M. Wt: 339.37 g/mol
InChI Key: VCHNMYZGSRYIPO-UHFFFAOYSA-N
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Description

5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer and autoimmune diseases. This compound was first synthesized in 2014 and has since been the subject of numerous scientific studies.

Mechanism of Action

5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide acts as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the activation of B-cells and other immune cells. By inhibiting BTK, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide can prevent the proliferation and survival of cancer cells and modulate the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. It has also been shown to modulate the immune response in animal models of autoimmune diseases, leading to a reduction in disease activity.

Advantages and Limitations for Lab Experiments

One advantage of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the type of cancer or autoimmune disease being studied. Additionally, 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide may have limitations in terms of its bioavailability and pharmacokinetics, which may affect its clinical efficacy.

Future Directions

There are several potential future directions for research on 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide. One area of focus is on the development of combination therapies that can enhance its efficacy in cancer and autoimmune diseases. Another area of interest is the investigation of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide in combination with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors. Additionally, there is ongoing research on the optimization of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide's pharmacokinetic properties and the development of more potent and selective BTK inhibitors.

Synthesis Methods

The synthesis of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide involves the reaction of 5-[(dimethylamino)sulfonyl]-2-methoxybenzoic acid with 5-methyl-3-isoxazolecarboxylic acid to form the corresponding benzamide. This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), and the resulting product is purified by column chromatography.

Scientific Research Applications

5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide has been shown to have potential therapeutic applications in various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. It has also been investigated for its potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

5-(dimethylsulfamoyl)-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-9-7-13(16-22-9)15-14(18)11-8-10(5-6-12(11)21-4)23(19,20)17(2)3/h5-8H,1-4H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHNMYZGSRYIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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